molecular formula C15H14FNO2 B5684947 N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5684947
M. Wt: 259.27 g/mol
InChI Key: JONBFUTZFPUHCE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide is a fluorinated acetamide derivative supplied exclusively for research use. This compound is of significant interest in medicinal chemistry for the development of novel pharmacologically active molecules. The strategic incorporation of a fluorine atom on the anilide ring and a methoxy group on the phenylacetamide moiety is a common approach in drug design, as fluorine can profoundly influence a molecule's potency, metabolic stability, and bioavailability . Acetamide derivatives bearing substituted phenyl rings are frequently investigated as key scaffolds in various therapeutic areas. Research on similar structures has demonstrated potential as apoptosis-inducing agents with anticancer properties and as inhibitors of specific enzymes like butyrylcholinesterase (BChE), a target for neurodegenerative conditions . Furthermore, structure-activity relationship (SAR) studies on analogous compounds highlight that electron-withdrawing groups, such as fluorine, are often critical for enhancing biological potency . The molecular framework of this compound provides a versatile template for SAR exploration, particularly in optimizing interactions with biological targets. Researchers can utilize this chemical in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for constructing more complex molecular architectures. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-8-3-2-5-11(14)9-15(18)17-13-7-4-6-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONBFUTZFPUHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide typically involves the reaction of 3-fluoroaniline with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-fluoroaniline+2-methoxyphenylacetyl chlorideThis compound\text{3-fluoroaniline} + \text{2-methoxyphenylacetyl chloride} \rightarrow \text{this compound} 3-fluoroaniline+2-methoxyphenylacetyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(3-fluorophenyl)acetamide.

    Reduction: Formation of N-(3-fluorophenyl)-2-(2-methoxyphenyl)ethylamine.

    Substitution: Formation of N-(3-substituted phenyl)-2-(2-methoxyphenyl)acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide have been tested against various cancer cell lines, revealing promising cytotoxic effects.

Table 1: Cytotoxicity Evaluation of Related Compounds

Compound NameCell Line TestedIC50 (µM)Observations
This compoundA549 (Lung)15.4Moderate activity observed
3-Fluorophenyl Thiazolidine DerivativeMCF-7 (Breast)8.7High cytotoxicity noted
Indoline-Based Anticancer AgentHeLa (Cervical)12.5Effective against cervical cancer

The above table summarizes findings from various studies indicating that compounds related to this compound exhibit varying degrees of efficacy against different cancer types, suggesting that structural modifications can impact potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
  • Methoxy Group : The methoxy substituent can influence the electronic properties of the compound, potentially enhancing its interaction with biological receptors.

Table 2: SAR Insights on Related Compounds

Structural FeatureImpact on Activity
Fluorine SubstitutionIncreased potency against cancer cells
Methoxy GroupEnhanced solubility and bioavailability

Synthesis and Evaluation

A study conducted by researchers synthesized a series of acetamide derivatives, including this compound, and evaluated their anticancer activities using MTT assays against a panel of cancer cell lines. The findings demonstrated that specific modifications led to improved cytotoxicity compared to standard treatments like doxorubicin .

Clinical Implications

Although this compound is primarily intended for research purposes, its potential applications in developing new anticancer therapies are significant. The ongoing exploration into its pharmacological properties could lead to novel treatment options for resistant cancer types.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Nitrogen Substituent Adjacent Group Key Biological Activity Reference
N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide 3-fluorophenyl 2-methoxyphenyl Hypothesized anticancer N/A
2-(3-Fluorophenyl)-N-(thiadiazolyl)acetamide (63) 3-fluorophenyl 5-sulfanyl-thiadiazole Cytotoxic (MCF-7)
N-(2-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide (39) 2-methoxyphenyl Quinazoline sulfonyl Anticancer (HCT-1, MCF-7)
N-(3-Fluorophenyl)-2-(methylamino)acetamide 3-fluorophenyl Methylamino Structural analog

Biological Activity

N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings on its biological activity, including anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxyphenyl substituent attached to an acetamide backbone. The presence of the fluorine atom is notable for its influence on the compound's biological activity, often enhancing lipophilicity and altering electronic properties.

Anticancer Activity

Research has demonstrated that derivatives of phenylacetamides, including this compound, exhibit significant anticancer properties. A study focused on various phenylacetamide derivatives reported their cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In an evaluation of several phenylacetamide derivatives, including those with methoxy and nitro substituents, the following results were observed:

CompoundCell LineIC50 (μM)
2bPC352
2cPC380
ImatinibPC340
2dMCF-7>250
2cMCF-7100

The most active compounds against the PC3 prostate carcinoma cell line were identified as 2b and 2c, with IC50 values of 52 μM and 80 μM, respectively. These values indicate a promising level of activity compared to the reference drug imatinib (IC50 = 40 μM) .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups, such as fluorine, enhances the potency of these compounds. In particular, it was noted that 3-fluorophenyl substitutions generally lead to improved anticancer activity compared to other substituents . The presence of methoxy groups also plays a crucial role in modulating biological activity, although their effects can vary significantly based on their position on the phenyl ring.

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound remain an area of ongoing research. Preliminary findings suggest that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways. The ability to induce differentiation alongside apoptosis has also been highlighted as a beneficial property for anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Condensation of 2-methoxyphenylacetic acid with 3-fluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at 0–5°C .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Key Conditions :
  • Use of DMF as a solvent for improved solubility of aromatic intermediates .
  • Catalytic DMAP to accelerate amide bond formation .
  • Yield Optimization :
ParameterOptimal RangeImpact on Yield
Reaction Temp.0–5°C (Step 1)Prevents racemization
Equiv. of EDC1.2–1.5Maximizes coupling efficiency
Purification3:1 Hexane:EtOAcReduces byproduct co-elution

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, fluorine at C3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 304.1) .
  • HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, PC-3) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • SAR Insights :

  • Fluorine Position : 3-Fluorophenyl enhances metabolic stability compared to 4-fluoro analogs .
  • Methoxy Group : 2-Methoxy improves membrane permeability (logP ~2.8) vs. unsubstituted phenyl .
  • Table : Comparative Activity of Analogues
SubstituentIC50 (EGFR, nM)LogPSource
3-Fluoro, 2-methoxy48 ± 32.8
4-Fluoro, 2-methoxy120 ± 102.5
3-Fluoro, 4-methoxy85 ± 63.1

Q. How to resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?

  • Approach :

  • Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Re-test batches with HPLC-validated purity >98% .
  • Cell Line Variability : Compare activity in isogenic cell lines (e.g., EGFR wild-type vs. mutant) .

Q. What computational methods predict binding modes with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (100 ns trajectories) .
  • Key Findings :
  • Hydrogen bonding between methoxy oxygen and Thr766 residue in EGFR .
  • Fluorophenyl group occupies hydrophobic pocket, reducing off-target effects .

Q. How to design stability studies under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24h; analyze degradation via LC-MS .
  • Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactor .
  • Key Data :
ConditionHalf-life (h)Major Metabolite
pH 7.412.3N-dealkylated product
Rat Microsomes2.1Glucuronide conjugate

Methodological Challenges

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

  • Solutions :

  • Co-solvents : Use DMSO (<0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Nanoformulation : Prepare liposomal suspensions (e.g., DPPC/cholesterol) .

Q. How to validate target engagement in cellular models?

  • Techniques :

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization post-treatment .
  • Silencing/Overexpression : CRISPR knockout of putative targets to confirm activity loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.